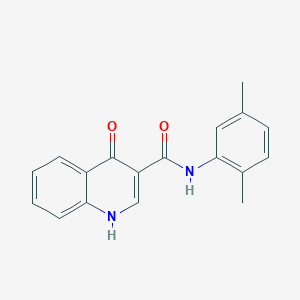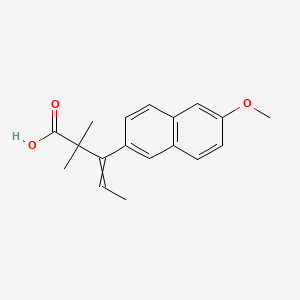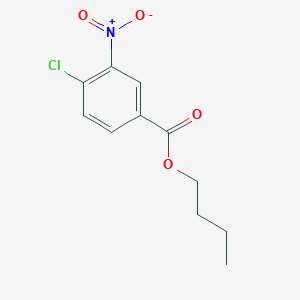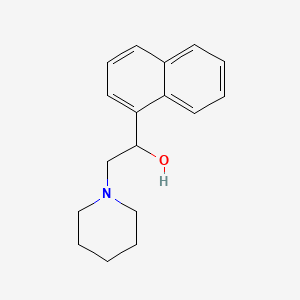
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl aniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-trifluoromethyl aniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to introduce the carboxylic acid group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Coupling Products: Coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can facilitate interactions with target proteins.
相似化合物的比较
Similar Compounds
2-(3-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6-position.
6-Bromo-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Chloro-2-phenyl-pyrimidine-4-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions in biological systems.
属性
分子式 |
C12H6ClF3N2O2 |
|---|---|
分子量 |
302.63 g/mol |
IUPAC 名称 |
6-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-9-5-8(11(19)20)17-10(18-9)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H,19,20) |
InChI 键 |
YZERETMITWBVKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)




![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)


![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
